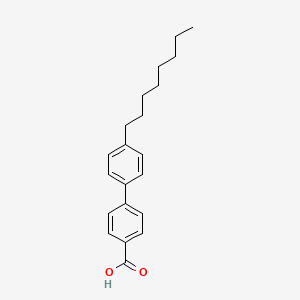

4-(4-Octylphenyl)benzoesäure

Übersicht

Beschreibung

This compound has a pEC50 value of 6.9, indicating its high efficacy in activating the RARβ2 receptor . Retinoic acid receptors are nuclear receptors that play crucial roles in regulating gene expression, cell differentiation, and proliferation.

Wissenschaftliche Forschungsanwendungen

AC 55649 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Aktivierung und Modulation von Retinsäure-Rezeptoren zu untersuchen.

Wirkmechanismus

AC 55649 übt seine Wirkung aus, indem es an den Retinsäure-Rezeptor Beta 2 (RARβ2) bindet und ihn aktiviert. Diese Aktivierung führt zur Modulation der Genexpression, was zu verschiedenen biologischen Reaktionen wie Zelldifferenzierung und -proliferation führt . Die hohe Selektivität der Verbindung für RARβ2 gegenüber anderen Isoformen (RARβ1 und RARα) macht sie zu einem wertvollen Werkzeug, um die spezifischen Pfade und molekularen Zielmoleküle zu untersuchen, die an der Retinsäure-Signaltransduktion beteiligt sind .

Wirkmechanismus

Target of Action

4-(4-Octylphenyl)benzoic acid is a potent and selective agonist for the Retinoic Acid Receptor β2 (RARβ2) . RARβ2 is a nuclear receptor that regulates gene expression. It plays a crucial role in cellular differentiation and proliferation, making it a potential target for therapeutic interventions in conditions like type 2 diabetes and hepatic steatosis .

Mode of Action

As an agonist, 4-(4-Octylphenyl)benzoic acid binds to the RARβ2 receptor, triggering a conformational change that allows the receptor to regulate gene expression . This interaction leads to changes in cellular processes, particularly those involved in differentiation and proliferation .

Biochemical Pathways

It’s known that the compound’s action is linked to thephenylpropanoid pathway , which is responsible for the biosynthesis of a wide range of secondary metabolites . The compound’s interaction with the RARβ2 receptor likely influences this pathway, leading to downstream effects on cellular differentiation and proliferation .

Pharmacokinetics

It’s soluble in dmso , suggesting it may have good bioavailability

Result of Action

The binding of 4-(4-Octylphenyl)benzoic acid to the RARβ2 receptor leads to changes in gene expression that can influence cellular differentiation and proliferation . This can have significant effects at the molecular and cellular levels, potentially offering therapeutic benefits in conditions like type 2 diabetes and hepatic steatosis .

Action Environment

The action of 4-(4-Octylphenyl)benzoic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by temperature, as it has a specific melting point . Additionally, its interaction with the RARβ2 receptor and subsequent effects might be influenced by the presence of other molecules in the cellular environment.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AC 55649 umfasst die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 4-Octylbiphenyl, das durch Kupplung von 4-Bromooctylbenzol mit Phenylboronsäure unter Verwendung einer palladiumkatalysierten Suzuki-Kupplungsreaktion erhalten wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von AC 55649 folgt ähnlichen Synthesewegen, aber in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die Produktion von hochreinem AC 55649 .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AC 55649 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in eine Alkoholgruppe umwandeln.

Substitution: Die aromatischen Ringe in AC 55649 können elektrophilen aromatischen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Biphenyl-Derivate und Alkohole, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AM-580: Ein weiterer Retinsäure-Rezeptor-Agonist mit hoher Selektivität für RARβ2.

Trifaroten: Ein potenter und selektiver RARγ-Agonist.

LG-100064: Ein Agonist des Retinoid-X-Rezeptors (RXR) mit Selektivität für RXRα, RXRβ und RXRγ.

Einzigartigkeit

AC 55649 ist aufgrund seiner hohen Selektivität für die RARβ2-Isoform einzigartig, mit einem pEC50-Wert von 6,9 im Vergleich zu 5,7 für RARβ1 und 5,6 für RARα . Diese Selektivität ermöglicht gezieltere Studien und potenzielle therapeutische Anwendungen, insbesondere in der Krebsforschung und der neuronalen Differenzierung .

Eigenschaften

IUPAC Name |

4-(4-octylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)21(22)23/h9-16H,2-8H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKPYIEQLLNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364925 | |

| Record name | 4-(4-octylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-49-6 | |

| Record name | 4′-Octyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-octylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Octyl-4-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.